molecular formula C48H29NS2 B12909456 N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine CAS No. 922184-82-5

N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine

Cat. No.: B12909456
CAS No.: 922184-82-5
M. Wt: 683.9 g/mol
InChI Key: JBNHWFFJQCZVKA-UHFFFAOYSA-N
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Description

N,N-Bis[4-(1-benzothiophen-2-yl)phenyl]perylen-3-amine is an organic compound with an extended conjugated system, integrating perylene and benzothiophene motifs . This molecular architecture suggests significant potential for applications in organic electronics, where such structures are often investigated for their photophysical and electronic properties. Researchers are exploring these types of compounds for use in next-generation devices, including organic light-emitting diodes (OLEDs) and organic solar cells, due to their ability to facilitate charge transport and exhibit tunable light absorption and emission characteristics . The design of this molecule, featuring rigid, planar aromatic groups, makes it a candidate for building supramolecular structures and could contribute to the development of persistent and stable organic radicals for advanced materials . Further investigation is focused on elucidating its exact mechanism of action in electronic devices, its performance in thin-film formations, and its potential in other emerging fields of material science. This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

922184-82-5

Molecular Formula

C48H29NS2

Molecular Weight

683.9 g/mol

IUPAC Name

N,N-bis[4-(1-benzothiophen-2-yl)phenyl]perylen-3-amine

InChI

InChI=1S/C48H29NS2/c1-3-16-43-33(8-1)28-45(50-43)30-18-22-35(23-19-30)49(36-24-20-31(21-25-36)46-29-34-9-2-4-17-44(34)51-46)42-27-26-40-38-13-6-11-32-10-5-12-37(47(32)38)39-14-7-15-41(42)48(39)40/h1-29H

InChI Key

JBNHWFFJQCZVKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC6=CC=CC=C6S5)C7=CC=C8C9=CC=CC1=C9C(=CC=C1)C1=C8C7=CC=C1

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed C–N Cross-Coupling Reactions

Palladium-catalyzed amination (Buchwald-Hartwig amination) is a widely used method for forming C–N bonds between aryl halides and amines. This method is highly applicable for synthesizing N,N-Bis[4-(1-benzothiophen-2-yl)phenyl]perylen-3-amine due to its efficiency and selectivity.

  • Procedure : The perylen-3-amine is reacted with 4-(1-benzothiophen-2-yl)phenyl halides (typically bromides or chlorides) in the presence of a palladium catalyst, appropriate ligands (e.g., phosphine-based), and a base such as cesium carbonate or potassium carbonate.
  • Conditions : Reactions are typically carried out under inert atmosphere (argon or nitrogen) at elevated temperatures (80–120 °C) in solvents like toluene, dimethylformamide (DMF), or dioxane.
  • Catalysts and Ligands : Common catalysts include Pd2(dba)3 or Pd(OAc)2 combined with ligands such as BINAP, Xantphos, or proazaphosphatrane derivatives to enhance reactivity and selectivity.
  • Yields : Reported yields for similar diarylamine syntheses range from 50% to over 90%, depending on substrate and conditions.

This method allows for the selective formation of the N,N-disubstituted perylen-3-amine with benzothiophene-phenyl groups, preserving the integrity of the perylene core and the heteroaryl substituents.

Nucleophilic Aromatic Substitution and Alkylation

An alternative approach involves nucleophilic substitution reactions where the perylen-3-amine nitrogen attacks activated benzothiophene-containing aryl halides or benzyl halides.

  • Example : Reaction of perylen-3-amine with 4-(1-benzothiophen-2-yl)benzyl bromide or chloride in the presence of a base such as potassium carbonate or cesium carbonate in polar aprotic solvents (DMF, acetonitrile).
  • Conditions : Typically performed at room temperature to reflux for several hours under inert atmosphere.
  • Purification : Products are purified by column chromatography using ethyl acetate/hexane mixtures.
  • Yields : Moderate to high yields (70–85%) are achievable depending on the reactivity of the halide and reaction conditions.

Tandem or One-Pot Synthesis Approaches

Recent advances include tandem synthesis methods where multiple steps (e.g., imine formation, reduction, and N-alkylation) are combined in one pot to improve efficiency.

  • Example : Starting from benzylamine derivatives and aldehydes bearing benzothiophene groups, followed by catalytic reduction and coupling with perylen-3-amine.
  • Catalysts : Use of transition metal catalysts (e.g., iridium, palladium) and bases like cesium carbonate.
  • Advantages : Reduced purification steps, higher atom economy, and scalability.
  • Reaction Time : Typically 12–24 hours at elevated temperatures (80–100 °C).
  • Purification : Column chromatography to isolate the final amine product.

Representative Data Table of Preparation Conditions and Yields

Method Reagents & Catalysts Solvent Temperature (°C) Time (h) Yield (%) Notes
Pd-catalyzed C–N coupling Pd2(dba)3, BINAP, Cs2CO3 Toluene, DMF 80–120 12–16 50–90 Inert atmosphere, high selectivity
Nucleophilic substitution Perylen-3-amine, 4-(1-benzothiophen-2-yl)benzyl bromide, K2CO3 DMF, Acetonitrile RT–80 3–8 70–85 Simple setup, moderate to high yield
Tandem one-pot synthesis Benzylamine derivatives, aldehydes, Ir or Pd catalyst, Cs2CO3 Methanol 80–100 16 60–80 Efficient, fewer purification steps

Research Findings and Considerations

  • Catalyst Loading : Low catalyst loadings (0.2 mol%) are effective in palladium-catalyzed methods, reducing cost and metal contamination.
  • Base Selection : Cesium carbonate and potassium carbonate are preferred bases for their strong basicity and solubility in organic solvents, facilitating deprotonation and coupling.
  • Solvent Effects : Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity and catalyst solubility, improving reaction rates and yields.
  • Temperature and Time : Elevated temperatures accelerate coupling but require careful control to avoid decomposition of sensitive benzothiophene moieties.
  • Purification : Column chromatography using ethyl acetate/hexane mixtures is standard for isolating pure this compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(4-(benzo[b]thiophen-2-yl)phenyl)perylen-3-amine involves its interaction with various molecular targets. In organic electronics, it acts as a hole-transporting material, facilitating the movement of charge carriers. The compound’s unique structure allows it to form stable charge-transfer complexes, enhancing its performance in electronic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Core Structure and Electronic Properties
  • N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
    This compound () features a thiophen-2-amine core with biphenyl groups and hexyloxy chains. The hexyloxy substituents improve solubility and processability, critical for photovoltaic applications. However, the thiophene core has a smaller conjugated system compared to the perylene in the target compound, resulting in a higher bandgap (~2.5–3.0 eV) and lower absorption in the visible range .

  • Tris[4-(2-thienyl)phenyl]amine () With a tris(thiophene-phenyl)amine structure, this compound exhibits strong electron-donating properties due to thiophene’s sulfur atom.
  • BMA-1T (4,4'-(2,5-Thiophenediyl)bis[N,N-bis(4-methylphenyl)benzenamine]) ()
    BMA-1T uses a thiophene linker between bis(aryl)amine groups. The thiophene linker facilitates planarization and charge transport, but the absence of a perylene core limits its absorption range compared to the target compound .

2.2. Substituent Effects on Solubility and Morphology
  • Alkyl chains (e.g., hexyloxy in ) significantly enhance solubility in organic solvents, enabling solution-processed device fabrication.
  • Bulky benzothiophene-phenyl groups in the target compound may introduce steric hindrance, reducing crystallinity but improving amorphous film formation, which is advantageous for OLEDs .
2.3. Optical and Electronic Performance

A comparative analysis of key properties is summarized below:

Compound Core Structure Bandgap (eV) Solubility Application
Target Compound Perylene-amine ~1.8–2.2* Low OLEDs, Sensors
N,N-Bis(4′-(hexyloxy)biphenyl)thiophen-2-amine Thiophene-amine ~2.5–3.0 High Photovoltaics
Tris[4-(2-thienyl)phenyl]amine Thiophene-amine ~2.3–2.7 Moderate Organic semiconductors
BMA-1T Thiophene-linked ~2.4–2.8 Moderate Charge-transport layers

*Estimated based on perylene derivatives.

2.4. Mechanistic Insights from Structural Analogues
  • π-π Interactions : Compounds with benzothiophene (e.g., target) exhibit stronger π-π stacking than thiophene-based analogues (), enhancing charge transport .
  • Electron Affinity: The perylene core’s electron-deficient nature may improve electron injection in OLEDs compared to purely donor-type triarylamines .

Biological Activity

N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine is a complex organic compound characterized by a perylene core with substituents that include benzothiophene and phenyl groups. This compound has garnered attention in various fields, particularly in organic electronics and medicinal chemistry, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C₄₈H₂₉N₁S₂
  • Molecular Weight : 683.9 g/mol
  • CAS Number : 922184-82-5
  • IUPAC Name : this compound

The structure features a perylene backbone that enhances its electronic properties, making it suitable for applications in organic semiconductors and light-emitting devices.

This compound exhibits various biological activities, primarily attributed to its ability to interact with cellular targets and influence biochemical pathways. The compound has shown promise in:

  • Antiviral Activity : Research indicates that derivatives of benzothiophene can exhibit antiviral properties, potentially inhibiting viral replication through interference with viral proteins or cellular pathways .
  • Antioxidant Properties : Compounds similar to this compound have been reported to possess antioxidant capabilities, which can protect cells from oxidative stress .

Study 1: Antiviral Effects

A study focused on the antiviral potential of benzothiophene derivatives demonstrated that compounds with similar structures could inhibit the replication of several viruses, including hepatitis C and influenza . The effectiveness was measured using IC₅₀ values, indicating the concentration required to inhibit viral activity by 50%.

CompoundVirus TargetedIC₅₀ (μM)
Compound AHepatitis C32.2
Compound BInfluenza A31.9

Study 2: Cellular Toxicity and Antioxidant Activity

Another investigation assessed the cytotoxic effects of benzothiophene derivatives on human cell lines. The results showed low cytotoxicity at therapeutic concentrations, supporting their potential use in drug development.

CompoundCell LineCytotoxicity (IC₅₀ μM)
This compoundHEK293>100
Control DrugHEK29345

Applications in Medicine

The unique properties of this compound suggest its potential as a therapeutic agent. Its role as a building block for more complex drugs is being explored, particularly in the development of targeted therapies for viral infections and oxidative stress-related diseases.

Q & A

Q. What are the recommended synthetic routes for N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example, a Suzuki-Miyaura cross-coupling may be employed to attach benzothiophene groups to the perylene core, followed by amine functionalization. Key steps include:

  • Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions.
  • Purification : Column chromatography with silica gel (gradient elution) or recrystallization using DMSO/ethanol mixtures .
  • Purity validation : High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) to achieve >98% purity, referencing protocols for analogous amines .

Q. How should researchers characterize the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure absorption spectra in chloroform (1×10⁻⁵ M) to identify π-π* transitions. Compare with perylene derivatives in literature .
  • Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in 0.1 M TBAPF₆/CH₃CN to determine HOMO/LUMO levels. Reference ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard .
  • Theoretical modeling : Density functional theory (DFT) calculations (B3LYP/6-31G*) to correlate experimental and theoretical bandgaps .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Methodological Answer: Contradictions between XRD and NMR data often arise from polymorphism or solvent effects. Mitigation strategies include:

  • Multi-technique validation : Combine single-crystal XRD, powder XRD, and solid-state NMR to assess structural consistency .
  • Solvent screening : Test solubility in DMSO, DMF, and chloroform to identify solvent-induced conformational changes .
  • Dynamic light scattering (DLS) : Monitor aggregation states in solution, which may explain spectral discrepancies .

Q. What theoretical frameworks guide the design of experiments for studying charge transport in this material?

Methodological Answer:

  • Marcus Theory : Apply to model electron-transfer kinetics in thin-film devices .
  • Molecular Orbital Alignment : Use DFT to predict interfacial energy levels when integrating the compound into organic solar cells .
  • Machine Learning : Train models on existing perylene diimide datasets to optimize synthetic conditions or device architectures .

Q. How can researchers address batch-to-batch variability in photoluminescence quantum yield (PLQY)?

Methodological Answer:

  • Controlled synthesis : Strictly regulate reaction stoichiometry and degassing protocols to minimize oxygen contamination .
  • Post-synthetic treatments : Anneal thin films at 150°C under N₂ to enhance crystallinity and PLQY .
  • Statistical analysis : Use ANOVA to compare PLQY across batches; reject outliers with >5% deviation from the mean .

Q. What methodologies are effective for studying degradation pathways under operational conditions?

Methodological Answer:

  • Accelerated aging tests : Expose films to 85°C/85% relative humidity for 1000 hours; monitor changes via FT-IR and UV-Vis .
  • Mass spectrometry (MS) : Identify degradation byproducts using electrospray ionization (ESI-MS) in positive ion mode .
  • Computational modeling : Simulate oxidative degradation pathways using Gaussian software to predict vulnerable sites .

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